1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
Target of Action
It is noted that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as the one provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
Given its role in protacs, it can be inferred that it influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . By tagging certain proteins for degradation, it can alter cellular processes and potentially lead to therapeutic effects .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate to introduce the Boc protecting group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the Boc-protected product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the common reactions include:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine: It is a key intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound has a similar spirocyclic structure but with different functional groups attached.
1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a larger spirocyclic ring system, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYATAKAQIZUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344679-32-7 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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